Aluminum phthalocyanine
Overview
Description
Aluminum phthalocyanine is a synthetic, macrocyclic compound that belongs to the phthalocyanine family. These compounds are known for their intense coloration and stability, making them valuable in various applications. This compound, in particular, has gained attention for its use in photodynamic therapy, organic photovoltaics, and as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum phthalocyanine can be synthesized through several methods, including:
Cyclotetramerization: This involves the reaction of phthalonitrile with aluminum chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in a high-boiling solvent like quinoline at elevated temperatures.
Metalation: Another method involves the metalation of phthalocyanine with aluminum salts. This process can be performed in a solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclotetramerization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where peripheral hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions can be conducted in solvents like chloroform or dichloromethane.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often with altered electronic properties.
Substitution: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Aluminum phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its potential in treating various types of cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and as a component in organic solar cells.
Mechanism of Action
The primary mechanism of action for aluminum phthalocyanine in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light. These reactive species cause damage to cellular components, leading to cell death. The compound targets cellular organelles such as mitochondria, disrupting their function and inducing apoptosis.
Comparison with Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
Comparison:
- Zinc Phthalocyanine: Similar in structure but has different electronic properties, making it more suitable for certain photovoltaic applications.
- Copper Phthalocyanine: Known for its use in dyes and pigments, it has distinct catalytic properties compared to aluminum phthalocyanine.
- Iron Phthalocyanine: Often used as a catalyst in oxidation reactions, it has unique magnetic properties not found in this compound.
This compound stands out due to its high stability, efficiency in photodynamic therapy, and versatility in various industrial applications.
Properties
IUPAC Name |
aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXQFBFIFIDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlN8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47822-79-7 | |
Record name | Aluminum(III) phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47822-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminum phthalocyanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047822797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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